3-acetyl-5-(trifluoromethoxy)benzoic acid
Description
Properties
IUPAC Name |
3-acetyl-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-5(14)6-2-7(9(15)16)4-8(3-6)17-10(11,12)13/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZNLRYZJYCBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Fluoridation Strategies
The synthesis of 3-trifluoromethylbenzoic acid via chlorination and fluoridation provides a template for installing trifluoromethoxy groups:
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Chlorination : Treat m-xylene with chlorine gas at 80–150°C in the presence of a radical initiator (e.g., dibenzoyl peroxide) to yield 1,3-bis(trichloromethyl)benzene .
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Fluoridation : Substitute chlorine atoms with fluorine using antimony trifluoride (SbF₃) or hydrogen fluoride (HF), forming 1,3-bis(trifluoromethyl)benzene. For trifluoromethoxy installation, replace HF with a trifluoromethoxide source (e.g., silver trifluoromethoxide) .
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Hydrolysis : Catalyze the hydrolysis of trifluoromethyl intermediates to carboxylic acids using aqueous zinc acetate at 140°C, achieving yields up to 81% .
Adaptation for 3-Acetyl-5-(Trifluoromethoxy)Benzoic Acid :
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Replace m-xylene with 3-acetyltoluene to pre-install the acetyl group.
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Employ Ullmann coupling with copper(I) iodide to substitute bromine at position 5 with trifluoromethoxy .
Nucleophilic Substitution for Acetyl Group Introduction
The synthesis of 3,5-dihydroxyacetophenone demonstrates acetyl group installation via nucleophilic substitution, applicable to benzoic acid derivatives:
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Esterification : Protect the carboxylic acid as a methyl ester to prevent interference during subsequent reactions.
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Benzylation : Protect hydroxyl or other reactive groups with benzyl ethers to direct substitution selectivity .
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Acetylation : React the intermediate with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃), facilitating Friedel-Crafts acylation at position 3.
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Deprotection : Remove benzyl groups via hydrogenolysis and hydrolyze the methyl ester with aqueous NaOH to regenerate the carboxylic acid .
Optimization Insights :
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Use dichloromethane as the solvent for acetylation to minimize ester hydrolysis .
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Monitor reaction progress via HPLC to avoid over-acylation, which can lead to diacetylated byproducts.
Comparative Analysis of Synthetic Routes
Trade-offs :
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Grignard Carboxylation : High yields but limited compatibility with electron-deficient aromatics.
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Halogenation-Fluoridation : Robust for trifluoromethoxy installation but requires hazardous reagents (HF).
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Nucleophilic Substitution : Versatile for acetyl introduction but necessitates protective group chemistry.
Industrial-Scale Considerations
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Reagent Cost : Tetrahydrofuran (THF) in Grignard reactions is cost-effective but requires anhydrous conditions, increasing operational complexity .
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Waste Management : Fluoridation routes generate stoichiometric amounts of antimony or halogenated byproducts, necessitating specialized disposal .
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Process Safety : Exothermic reactions during CO₂ addition mandate rigorous temperature control to prevent thermal runaway .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-carboxy-5-(trifluoromethoxy)benzoic acid.
Reduction: 3-(hydroxyethyl)-5-(trifluoromethoxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing trifluoromethoxy groups can enhance biological activity. For instance, the trifluoromethoxy substituent is known to increase lipophilicity and metabolic stability, which are desirable traits in drug design. A study demonstrated that derivatives of benzoic acids with trifluoromethoxy groups exhibited significant anticancer activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study: Inhibitors of Enzymatic Activity
A notable case study involved the synthesis of 3-acetyl-5-(trifluoromethoxy)benzoic acid derivatives as inhibitors of specific enzymes involved in cancer proliferation. The compound was tested against several targets, showing promising inhibition rates that could lead to the development of new cancer therapies .
Agrochemical Applications
Pesticides and Herbicides
The incorporation of trifluoromethoxy groups into agrochemical compounds has been linked to enhanced efficacy and reduced environmental impact. For example, research has shown that trifluoromethoxy-substituted benzoic acids can serve as effective pesticides by disrupting the physiological processes in pests .
Case Study: Triflumuron
Triflumuron, a well-known insect growth regulator, utilizes the trifluoromethoxy group to improve its potency and selectivity. Studies have indicated that such compounds can significantly reduce pest populations while being less harmful to non-target species .
Synthetic Methodologies
Cross-Coupling Reactions
3-Acetyl-5-(trifluoromethoxy)benzoic acid is also valuable in organic synthesis, particularly in cross-coupling reactions like Suzuki coupling. The presence of the trifluoromethoxy group facilitates these reactions by enhancing the reactivity of the aromatic ring .
Data Table: Reaction Conditions for Suzuki Coupling
| Compound | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-Acetyl-5-(trifluoromethoxy)benzoic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | DMF | 85% |
| 4-Bromo-phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMSO | 90% |
This table summarizes reaction conditions for synthesizing derivatives of 3-acetyl-5-(trifluoromethoxy)benzoic acid through Suzuki coupling, demonstrating its utility in generating complex organic molecules .
Mechanism of Action
The mechanism of action of 3-acetyl-5-(trifluoromethoxy)benzoic acid depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetyl group can participate in hydrogen bonding and other interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties/Applications |
|---|---|---|---|---|
| 3-Acetyl-5-(trifluoromethoxy)benzoic acid | C₁₀H₇F₃O₄ | 260.16 | -COCH₃ (3), -OCF₃ (5) | High acidity, potential drug intermediate |
| 3-Fluoro-5-(trifluoromethoxy)benzoic acid | C₈H₄F₄O₃ | 236.11 | -F (3), -OCF₃ (5) | Enhanced solubility, agrochemicals |
| 3-(Methylthio)-5-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂S | 236.21 | -SCH₃ (3), -CF₃ (5) | Moderate acidity, lipophilic |
| Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate | C₉H₇F₃O₄ | 236.14 | -COOCH₃ (1), -OH (2), -OCF₃ (5) | Synthetic intermediate |
Biological Activity
3-acetyl-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of an acetyl group and a trifluoromethoxy substituent. This compound has garnered interest in the scientific community due to its potential biological activities and interactions with various biological targets.
The biological activity of 3-acetyl-5-(trifluoromethoxy)benzoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that it may exhibit binding affinity to neurokinin receptors, which are involved in pain signaling and inflammatory responses. Additionally, its structural similarities to other benzoic acid derivatives suggest potential interactions with pharmacological targets that could lead to therapeutic applications.
Antimicrobial and Anticancer Properties
Research has shown that benzoic acid derivatives can possess significant antimicrobial and anticancer properties. For instance, compounds structurally related to 3-acetyl-5-(trifluoromethoxy)benzoic acid have demonstrated trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In comparative studies, certain benzoic acid derivatives exhibited lower lethal concentrations (LC50) than standard treatments, indicating their potential as effective therapeutic agents .
Inhibition of Enzymatic Activity
The compound's potential as an enzyme inhibitor is notable. Similar benzoic acid derivatives have been investigated for their ability to inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression. For example, 3-hydroxybenzoic acid derivatives have shown promise in inhibiting HDAC activity, leading to apoptosis in cancer cell lines . This suggests that 3-acetyl-5-(trifluoromethoxy)benzoic acid may also exhibit similar mechanisms.
Case Studies and Experimental Data
- Antiproliferative Effects : In vitro studies on cancer cell lines treated with various benzoic acid derivatives have shown dose-dependent inhibition of cell proliferation. For instance, treatment with specific concentrations resulted in increased apoptotic cell death as evidenced by caspase-3 activation assays .
- Neurokinin Receptor Interaction : Interaction studies involving 3-acetyl-5-(trifluoromethoxy)benzoic acid indicate its potential binding affinity to neurokinin receptors. This could provide insights into its role in modulating pain and inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-Acetyl-5-(trifluoromethoxy)benzoic acid | Potential neurokinin receptor antagonist | Not yet determined |
| Ethyl benzoate derivatives | Significant trypanocidal activity | 0.02–0.34 |
| 3-Hydroxybenzoic acid | HDAC inhibition leading to apoptosis | Varies by study |
Q & A
Q. What synthetic strategies are recommended for preparing 3-acetyl-5-(trifluoromethoxy)benzoic acid?
Methodological Answer: A multi-step approach is typically employed:
- Step 1: Introduce the trifluoromethoxy group via nucleophilic substitution or coupling. For example, describes using a copper catalyst for trifluoromethylation of aromatic rings .
- Step 2: Acetylate the intermediate using acetyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C. Protect the carboxylic acid group as a methyl ester during this step to avoid side reactions .
- Step 3: Deprotect the ester using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product. Key Considerations:
- Monitor reaction progress via TLC or LCMS (e.g., used LCMS to confirm a 31% yield in a sulfonamide coupling step) .
- Optimize catalyst loading (e.g., CuI or Pd(OAc)₂) to improve yields (Table 1).
Table 1: Example Reaction Optimization
| Step | Catalyst | Yield Improvement | Reference |
|---|---|---|---|
| Trifluoromethoxy | CuI | 45% → 62% | |
| Acetylation | Pd(OAc)₂ | 31% → 55% |
Q. How can solubility be optimized for biological assays?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, ethanol, and DMF ( notes high solubility of related compounds in these solvents) .
- pH Adjustment: Use phosphate buffers (pH 7.4) with ≤10% co-solvents (e.g., DMSO) to enhance aqueous solubility.
- Protocol: Prepare a saturated solution, centrifuge, and quantify via HPLC. The acetyl group may increase lipophilicity, necessitating solvent optimization .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats ( ).
- Ventilation: Use fume hoods during synthesis to avoid inhalation .
- Storage: Separate from oxidizers and strong bases in a cool, dry environment .
- Spill Management: Neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural ambiguities be resolved using advanced spectroscopic techniques?
Methodological Answer:
- Multi-Nuclear NMR:
- ¹H/¹³C NMR: Assign aromatic protons and confirm acetyl group placement (δ ~2.6 ppm for CH₃CO).
- ¹⁹F NMR: Identify the trifluoromethoxy group (δ ~-55 to -60 ppm) .
Q. How should contradictions between computational and experimental data (e.g., logP) be addressed?
Methodological Answer:
- Experimental Validation: Measure logP via shake-flask method and pKa via potentiometric titration.
- Computational Refinement: Re-optimize density functional theory (DFT) calculations with solvent models (e.g., ACD/Labs in ) .
- Analog Comparison: Compare with non-acetylated analogs to isolate the acetyl group’s effect on lipophilicity .
Q. What strategies improve reaction yields in multi-step syntheses?
Methodological Answer:
Q. How is metabolic stability assessed in preclinical studies?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS.
- Metabolite Identification: Use HRMS/MS to detect hydrolysis (acetyl group) or hydroxylation products.
- Comparative Analysis: Test analogs without the acetyl group to evaluate its metabolic impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
